N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide
Description
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry .
Properties
Molecular Formula |
C20H24N4O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H24N4O/c1-15(2)14-17(20-23-22-18-10-6-7-13-24(18)20)21-19(25)12-11-16-8-4-3-5-9-16/h3-10,13,15,17H,11-12,14H2,1-2H3,(H,21,25) |
InChI Key |
BAKGESHUWOYXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide typically involves the formation of the triazole ring followed by the attachment of the butyl and phenylpropanamide groups. One common method involves the use of aromatic nucleophilic substitution reactions. For example, a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with appropriate amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in DMF can be stirred overnight to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve solvents like DMF, DMSO, or acetonitrile, and may require heating or stirring for extended periods .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its triazole moiety.
Medicine: Explored for its potential as an anticancer agent, particularly in the design of DNA intercalators.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, as an anticancer agent, it may intercalate into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant containing a triazole nucleus.
Nefazodone: An antidepressant with a triazole moiety.
Uniqueness
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide is unique due to its specific combination of the triazole ring with the butyl and phenylpropanamide groups. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Biological Activity
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridine moiety linked to a butyl chain and a phenylpropanamide group. Its molecular formula is with a molecular weight of approximately 348.43 g/mol. The presence of heterocyclic rings enhances its biological activity by facilitating interactions with various biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, particularly those associated with parasitic infections such as malaria.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological pathways and potentially providing anxiolytic or antipsychotic effects.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimalarial Activity
A study demonstrated that compounds related to the triazolo-pyridine scaffold show promising antimalarial properties. For instance, derivatives with similar structures were evaluated against Plasmodium falciparum, revealing inhibitory concentrations (IC50) as low as 2.24 μM for certain analogs . The mechanism involves inhibition of falcipain-2, a crucial cysteine protease in the parasite's life cycle.
Antimicrobial Properties
The compound has been reported to possess antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its analogs:
- Antimalarial Studies : A series of triazolo-pyridine sulfonamides were synthesized and tested for their antimalarial activity. Compounds with structural similarities to this compound showed significant inhibition of falcipain-2 activity .
- Antimicrobial Testing : Research conducted on various derivatives indicated that modifications in the side chains could enhance antimicrobial efficacy against resistant strains of bacteria.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
